
9(10H)-Anthracenone, 1,3-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Anthracenone, 1,3-dihydroxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 1 and 3 positions and a ketone group at the 9 position of the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 1,3-dihydroxy- can be achieved through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3-dihydroxyanthracene can yield 9(10H)-Anthracenone, 1,3-dihydroxy-. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to express specific enzymes that facilitate the biosynthesis of 9(10H)-Anthracenone, 1,3-dihydroxy-. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
9(10H)-Anthracenone, 1,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Anthraquinones.
Reduction: Anthracenediols.
Substitution: Various esters and ethers of the compound.
Wissenschaftliche Forschungsanwendungen
9(10H)-Anthracenone, 1,3-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials
Wirkmechanismus
The mechanism of action of 9(10H)-Anthracenone, 1,3-dihydroxy- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound can also inhibit specific enzymes, further contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydroxy-9,10-anthraquinone: Shares similar structural features but differs in the oxidation state of the central ring.
1,3-Dihydroxy-10-methylacridone: Contains a nitrogen atom in the ring structure, leading to different chemical properties and applications
Uniqueness
9(10H)-Anthracenone, 1,3-dihydroxy- is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61281-25-2 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1,3-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-10-6-9-5-8-3-1-2-4-11(8)14(17)13(9)12(16)7-10/h1-4,6-7,15-16H,5H2 |
InChI-Schlüssel |
KGTFSLJDPCHGFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



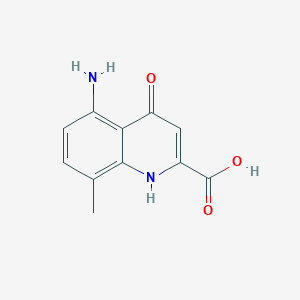
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
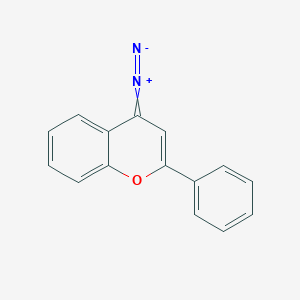
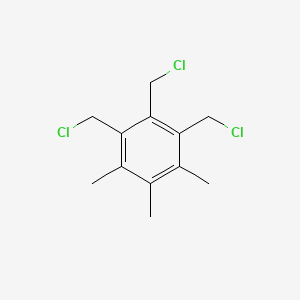
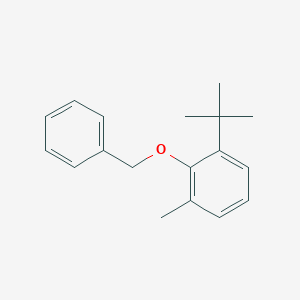

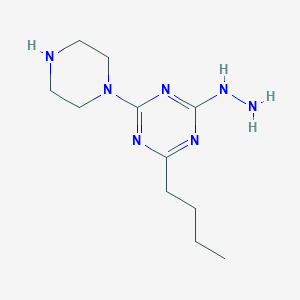
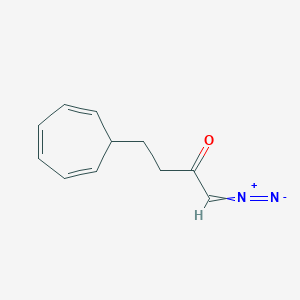
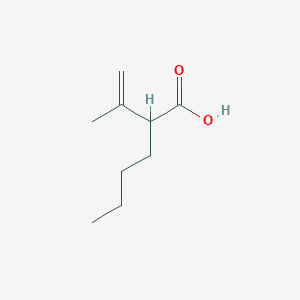
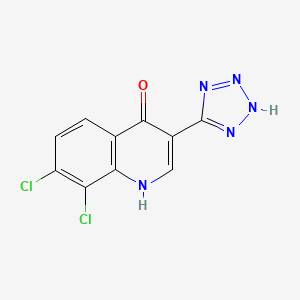
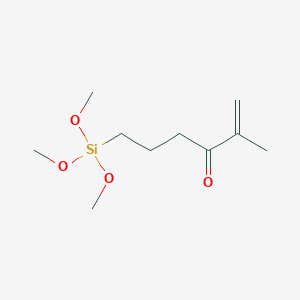
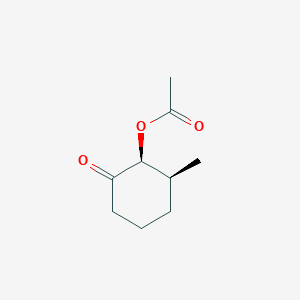
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
